molecular formula C12H13ClN2O4 B2654094 Methyl ((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)carbamate CAS No. 954595-98-3

Methyl ((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)carbamate

Cat. No.: B2654094
CAS No.: 954595-98-3
M. Wt: 284.7
InChI Key: LLZNHLJPYOPKDB-UHFFFAOYSA-N
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Description

Methyl ((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)carbamate is an organic compound that belongs to the class of carbamate esters. This compound is characterized by the presence of a carbamate group attached to a methyl group, which is further connected to a 3-chlorophenyl group and an oxazolidinone ring. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)carbamate typically involves the reaction of 3-chlorophenyl isocyanate with a suitable oxazolidinone derivative. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl ((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)carbamate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the carbamate group to an amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted carbamate derivatives.

Scientific Research Applications

Methyl ((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)carbamate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl ((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of acetylcholinesterase, thereby affecting neurotransmission. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl N-(3-chlorophenyl)carbamate: This compound shares a similar carbamate structure but lacks the oxazolidinone ring.

    3-chlorophenyl methylcarbamate: Another related compound with a similar chlorophenyl group but different overall structure.

Uniqueness

Methyl ((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)carbamate is unique due to the presence of both the carbamate and oxazolidinone moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl N-[[3-(3-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O4/c1-18-11(16)14-6-10-7-15(12(17)19-10)9-4-2-3-8(13)5-9/h2-5,10H,6-7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZNHLJPYOPKDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC1CN(C(=O)O1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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